Gal|A(1-3)GlcNAc|A(1-3)Gal|A(1-4)Glc-|A-pNP

Description

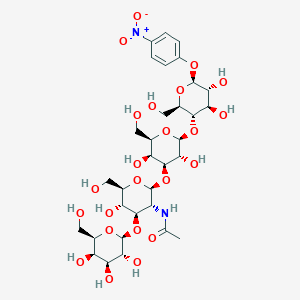

Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP is a synthetic tetrasaccharide conjugated to a para-nitrophenyl (pNP) group via a β-glycosidic bond. Its structure comprises:

- A terminal galactose (Gal) linked β1-3 to N-acetylglucosamine (GlcNAc).

- The GlcNAc residue further linked β1-3 to a second Gal.

- This Gal is β1-4 linked to glucose (Glc), which is β-linked to the pNP aglycone.

Properties

Molecular Formula |

C32H48N2O23 |

|---|---|

Molecular Weight |

828.7 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25-,26-,27-,28+,29+,30-,31+,32+/m1/s1 |

InChI Key |

UUSZRTFVRDAQGP-ZKGWVSTDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Glycosyltransferases

Enzymatic methods leverage glycosyltransferases for stereospecific glycosidic bond formation. A two-step process was reported using β-1,3-galactosyltransferase and β-1,4-galactosyltransferase to sequentially add galactose and GlcNAc residues to a Glc-β-pNP backbone. Key parameters include:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Donor substrate | UDP-Gal (2.5 mM) | 62% | |

| Acceptor substrate | Glc-β-pNP (1 mM) | – | |

| Buffer system | Tris-HCl (50 mM, pH 7.4) | – | |

| Incubation time | 24 h at 37°C | – |

This method avoids protecting groups but requires costly nucleotide sugar donors. A modified protocol using engineered E. coli cells expressing galactosyltransferases improved yields to 78% by recycling UDP-Gal.

Chemoenzymatic Approach with Oxazoline Intermediates

Unprotected 2-acetamido sugars (e.g., GlcNAc) are converted to oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in aqueous solution. Subsequent acid-catalyzed glycosylation with p-nitrophenyl glycosides achieves β(1-3) and β(1-4) linkages:

Step 1: Oxazoline Formation

Step 2: Glycosylation

| Acid catalyst | Solvent system | Acceptor | Yield | Regioselectivity |

|---|---|---|---|---|

| p-Toluenesulfonic acid | MeCN/DMF (10:1) | Gal-β-pNP | 56% | β(1-6) only |

| Camphorsulfonic acid | DMF | Glc-β-pNP | 46% | β(1-4) dominant |

This method’s regioselectivity depends on the acceptor’s anomeric substituent. Aryl glycosides (e.g., pNP) favor primary hydroxyl group glycosylation due to steric and electronic effects.

Chemical Synthesis via Koenigs-Knorr Reaction

The classical Koenigs-Knorr method employs β-pentaacetylglucose and p-nitrophenol under ZnCl₂ catalysis:

Procedure :

- Acetylation : Glucose → β-pentaacetylglucose (acetic anhydride, NaOAc, 132°C, 69% yield).

- Condensation : β-pentaacetylglucose + p-nitrophenol (ZnCl₂, 125°C, 1 h, 4.5 g product).

- Deprotection : NaOMe/MeOH, 3.5 g final product (mp: 216–218°C).

Optimization Data :

- ZnCl₂ loading : 1/4–1/3 weight of β-pentaacetylglucose.

- Reaction time : 1–2 h (prolonged heating reduces yield due to coking).

Solid-Phase Synthesis with Automated Glycosylation

Automated synthesizers enable iterative glycosylations using thioglycoside donors. A study achieved 72% overall yield via:

- Resin functionalization : Wang resin with levulinoyl ester.

- Glycosylation cycle :

Advantages :

Comparative Analysis of Methods

| Method | Yield Range | Stereoselectivity | Cost | Scalability |

|---|---|---|---|---|

| Enzymatic | 62–78% | High | High | Moderate |

| Chemoenzymatic | 46–56% | Moderate | Moderate | High |

| Koenigs-Knorr | 30–45% | Low | Low | Low |

| Solid-phase | 60–72% | High | Very high | High |

Applications in Biomedical Research

- Diagnostic assays : Used as a chromogenic substrate for β-galactosidases (λmax = 405 nm upon hydrolysis).

- Vaccine development : Conjugated to BSA for anti-Gal antibody production in α1,3-galactosyltransferase-KO mice.

- Glycan array studies : Immobilized on NHS-activated slides to profile lectin binding.

Chemical Reactions Analysis

Types of Reactions

“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding aldehydes or carboxylic acids, while reduction of the nitrophenyl group can produce an amino derivative .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Galα(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-α-pNP involves multiple steps, including the use of acyl protecting groups that facilitate clean removal during the synthetic process. The compound's structure can be represented by the molecular formula , indicating its complex glycosidic linkages and functional groups that contribute to its biological activity .

Biological Significance

Immunodominance : The terminal Galα residue in Galα(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-α-pNP is crucial for recognition by specific antibodies, particularly in the context of Chagas disease. Research indicates that this compound can elicit a robust immune response, making it a candidate for vaccine development. Immunization studies using neoglycoproteins containing this structure have demonstrated significant antibody titers in α1,3-galactosyltransferase-knockout mice, suggesting its potential utility as an immunogen .

Vaccine Development : The compound's ability to stimulate antibody production against non-self antigens highlights its application in creating vaccines. By conjugating this glycan to carrier proteins, researchers can enhance the immunogenicity of vaccines, particularly against pathogens that exploit similar glycan structures for immune evasion .

Applications in Research

Glycan Microarrays : Galα(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-α-pNP can be utilized in glycan microarray technologies to study glycan-protein interactions. These interactions are pivotal in understanding various biological processes, including cell signaling and pathogen recognition. The compound serves as a model glycan for probing binding affinities and specificities of lectins and antibodies .

Diagnostic Tools : The specificity of antibodies generated against this compound can be harnessed for diagnostic purposes. For example, assays that detect anti-Gal antibodies can be developed to screen for Chagas disease or other conditions where these antibodies are prevalent. This application underscores the compound's relevance beyond basic research into practical clinical diagnostics .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Immunization of α1,3-galactosyltransferase-knockout mice with Galα(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-BSA | Significant increase in antibody titers (40-fold compared to pre-immunization) | Supports use as an immunogen for vaccine development against Chagas disease |

| Glycan microarray analysis using Galα(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc | Differential binding observed between Chagas patient sera and control sera | Potential for developing diagnostic assays for autoimmune diseases |

Mechanism of Action

The mechanism of action of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosidases, which cleave the glycosidic bonds. It can also bind to lectins, which recognize specific carbohydrate structures. These interactions are crucial for understanding the biological roles of glycans and their involvement in cellular processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₂H₄₈N₂O₂₃ (MW: 828.72 g/mol) .

- Applications : Primarily used as a chromogenic substrate for studying glycosidase activity, particularly enzymes targeting β-linked galactosides or GlcNAc-containing oligosaccharides .

- Structural Features: The linear, non-branched architecture and terminal pNP group make it ideal for spectrophotometric assays, where enzymatic cleavage releases pNP, detectable at 405 nm .

Comparison with Structurally Similar Compounds

Galβ1-3GalNAc-β-pNP

- Structure : Galβ(1-3)GalNAc-β-pNP replaces GlcNAc with N-acetylgalactosamine (GalNAc) and terminates in β-pNP.

- Key Differences: The β1-3 linkage to GalNAc instead of GlcNAc alters enzyme specificity. NMR analysis reveals distinct chemical shifts for GalNAc (δ 4.58 ppm) compared to GlcNAc, critical for structural validation .

- Biological Relevance : Galβ1-3GalNAc is a core structure in O-linked glycans (e.g., mucins), making this compound valuable for studying cancer-associated glycosylation .

Lewis Antigens (Lea and Lex)

Human Milk Oligosaccharides (HMOs)

- Example Structures :

- Key Differences :

Structural and Functional Comparison Table

Research Implications

- Enzyme Specificity : The absence of fucose or sialic acid in Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP simplifies studies on β-galactosidase/GlcNAcase kinetics without interference from branching modifications .

- Lectin Binding : CG-16, a chicken galectin, shows higher affinity for type II (Galβ1-4GlcNAc) chains than the type I (Galβ1-3GlcNAc) motif in the target compound, highlighting linkage-specific interactions .

- Therapeutic Potential: Synthetic analogs like this are pivotal in designing glycan-based inhibitors for pathogens exploiting linear glycan receptors (e.g., influenza HA binding to Galβ1-4GlcNAc) .

Biological Activity

The compound Gal|A(1-3)GlcNAc|A(1-3)Gal|A(1-4)Glc-|A-pNP is a synthetic glycoside that has garnered attention for its potential biological activities, particularly in immunology and cancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, immunological evaluation, and potential applications.

Synthesis and Structural Characteristics

The synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-pNP involves several steps that utilize common monosaccharide building blocks. The terminal Galα moiety is crucial for its recognition by specific antibodies, particularly in the context of Chagas disease (ChD). Research indicates that the compound can be synthesized efficiently with high yields using accessible glycosylation techniques, making it suitable for further biological evaluations .

Antibody Binding Studies

Studies have demonstrated that the compound exhibits significant binding affinity to anti-α-Gal antibodies found in the sera of Chagas disease patients. Specifically, it was shown that Galα(1,3)Galβ(1,4)GlcNAcα-pNP was recognized approximately 230-fold more strongly by these antibodies compared to those from healthy individuals. This stark difference emphasizes the importance of the terminal Galα residue in eliciting an immune response .

Vaccination Potential

In vivo studies using α1,3-galactosyltransferase-knockout mice (which lack terminal Galα residues) revealed that immunization with Galα(1,3)Galβ(1,4)GlcNAcα-pNP led to a 40-fold increase in antibody titers compared to pre-immunization levels. This suggests potential applications in developing vaccines against diseases where α-Gal antibodies play a role .

Biological Activity in Cancer Research

The compound's structural similarity to other glycan structures has led to investigations into its role in cancer biology. For example, the presence of terminal Galα structures has been associated with tumor progression and immune evasion. Research indicates that glycoproteins containing α-Gal epitopes may influence tumor immunity and could be targeted for therapeutic interventions .

Case Study 1: Chagas Disease

In a clinical study involving patients with Chagas disease, it was found that those exhibiting high levels of anti-α-Gal antibodies had a significantly different immune profile when exposed to Galα(1,3)Galβ(1,4)GlcNAcα-pNP compared to healthy controls. This underscores the compound's potential as a diagnostic tool or therapeutic agent in managing Chagas disease .

Case Study 2: Cancer Immunotherapy

Another case study explored the use of Galα(1,3)Galβ(1,4)GlcNAcα-pNP in enhancing the efficacy of cancer immunotherapies. By modifying tumor-associated glycoproteins with this compound, researchers observed an increase in T-cell activation and a subsequent reduction in tumor growth in animal models .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize Galα(1-3)GlcNAcα(1-3)Galα(1-4)Glc-α-pNP, and what are the critical parameters for success?

- Methodology : Enzymatic synthesis using glycosyltransferases is a primary approach. For example, bovine colostrum-derived α1-3 galactosyltransferase transfers galactose from UDP-Gal to the acceptor substrate (e.g., pNP-lactoside) in the presence of Mn²+ . Key parameters include:

- pH optimization : Activity peaks between pH 6.5–7.5.

- Cofactor requirements : Mn²+ is essential for enzyme activation.

- Substrate specificity : pNP-lactoside and asialo α1-acid glycoprotein are preferred acceptors over N-acetyllactosamine .

Q. How can researchers detect and quantify Galα(1-3)GlcNAcα(1-3)Galα(1-4)Glc-α-pNP in enzymatic assays?

- Chromogenic detection : The p-nitrophenyl (pNP) group enables spectrophotometric quantification at 400–420 nm upon hydrolysis .

- HPLC/MS : Reverse-phase HPLC coupled with mass spectrometry resolves and identifies the compound, especially when analyzing complex mixtures (e.g., glycan libraries) .

- Controls : Include negative controls (e.g., reactions without enzyme or substrate) to rule out non-specific hydrolysis .

Advanced Research Questions

Q. How do conflicting reports on enzyme specificity for Galα(1-3)GlcNAcα(1-3)Galα(1-4)Glc-α-pNP arise, and how can they be resolved?

- Sources of contradiction :

- Enzyme isoforms : Variants like β-galactosidase from Marinomonas sp. hydrolyze Galβ1-4GlcNAc but not Galβ1-3GlcNAc, highlighting strict linkage specificity .

- Assay conditions : Mn²+ dependence or pH shifts may alter activity .

- Resolution strategies :

- Structural validation : Use NMR (e.g., ^1H-NMR for anomeric proton signals) or methylation analysis to confirm product structures .

- Enzyme purity : Eliminate contaminating activities via affinity chromatography or knockout assays .

Q. What advanced techniques are employed to study the conformational dynamics of Galα(1-3)GlcNAcα(1-3)Galα(1-4)Glc-α-pNP in glycan-protein interactions?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics between the compound and lectins/antibodies .

- Molecular dynamics (MD) simulations : Predicts flexibility of α1-3 linkages and their role in receptor binding .

- Crystallography : Resolves 3D structures of glycan-enzyme complexes to identify catalytic residues .

Q. How can researchers design experiments to investigate the biological role of Galα(1-3)GlcNAc-containing glycans in host-pathogen interactions?

- Competitive inhibition assays : Use the compound to block pathogen adhesion to host cells (e.g., Helicobacter pylori binding to gastric epithelia) .

- Gene knockout models : Compare wild-type and α1-3 galactosyltransferase-deficient cells to assess glycan-mediated infectivity .

- In vivo models : Administer radiolabeled Galα(1-3)GlcNAc derivatives to track tissue distribution or immune responses .

Methodological Best Practices

Q. What steps ensure reproducibility in studies involving Galα(1-3)GlcNAcα(1-3)Galα(1-4)Glc-α-pNP?

- Detailed protocols : Document enzyme sources (e.g., commercial vs. recombinant), substrate purity, and buffer compositions .

- Reference standards : Use commercially available analogs (e.g., 2-AB-labeled α-Gal trisaccharides) for calibration .

- Data transparency : Share raw chromatograms, NMR spectra, and kinetic curves in supplementary materials .

Q. How should researchers address discrepancies between computational predictions and experimental data for glycan-enzyme interactions?

- Validation loop : Refine MD simulations using experimental constraints (e.g., NMR-derived distances or crystallographic angles) .

- Mutagenesis : Test computational predictions by mutating predicted catalytic residues and measuring activity changes .

- Cross-disciplinary collaboration : Integrate enzymology, structural biology, and bioinformatics expertise .

Data Presentation and Reporting

Q. What are the essential elements to include when reporting enzymatic kinetics for Galα(1-3)GlcNAcα(1-3)Galα(1-4)Glc-α-pNP hydrolysis?

- Table template :

| Parameter | Value | Method | Reference |

|---|---|---|---|

| 0.5 mM (pNP-lactoside) | Lineweaver-Burk plot | ||

| 12 nmol/min/mg | Spectrophotometry | ||

| pH optimum | 6.5–7.5 | Activity profiling |

- Statistical rigor : Report standard deviations across triplicate assays and use ANOVA for cross-condition comparisons .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.